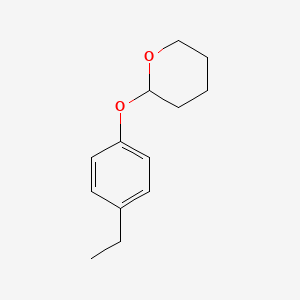
2H-Pyran, 2-(4-ethylphenoxy)tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- is a chemical compound that belongs to the class of tetrahydropyrans. Tetrahydropyrans are six-membered heterocyclic compounds containing one oxygen atom. This specific compound features a tetrahydropyran ring substituted with a 4-ethylphenoxy group, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- typically involves the reaction of tetrahydropyran with 4-ethylphenol under specific conditions. One common method is the etherification reaction, where tetrahydropyran is reacted with 4-ethylphenol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and catalyst concentration are optimized to achieve high efficiency and purity. The use of advanced purification techniques like distillation and crystallization ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The tetrahydropyran ring provides structural stability and influences the compound’s binding affinity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but without the phenoxy group.
2H-Pyran-2-ol, tetrahydro-: Contains a hydroxyl group instead of the phenoxy group.
Tetrahydro-2H-pyran-2-yl ethers: Commonly used as protecting groups in organic synthesis
Uniqueness
2H-Pyran, 2-(4-ethylphenoxy)tetrahydro- is unique due to the presence of the 4-ethylphenoxy group, which imparts distinct chemical and physical properties
Properties
CAS No. |
140226-52-4 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)oxane |
InChI |
InChI=1S/C13H18O2/c1-2-11-6-8-12(9-7-11)15-13-5-3-4-10-14-13/h6-9,13H,2-5,10H2,1H3 |
InChI Key |
FVCNCUAGNOENEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


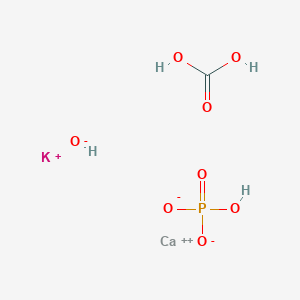
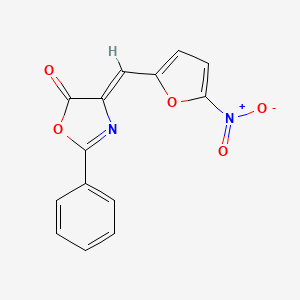
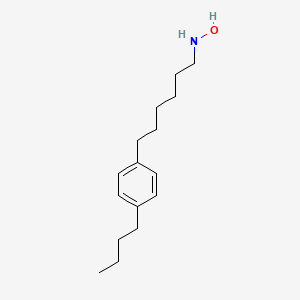
phosphanium perchlorate](/img/structure/B14263295.png)
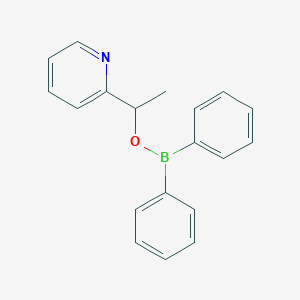
![3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14263299.png)

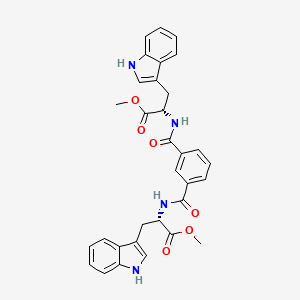
![3-Buten-2-one, 3-[(tributylstannyl)methyl]-](/img/structure/B14263318.png)
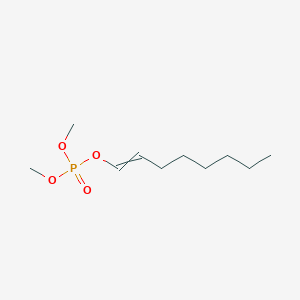
![(2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one](/img/structure/B14263325.png)
![Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide](/img/structure/B14263328.png)
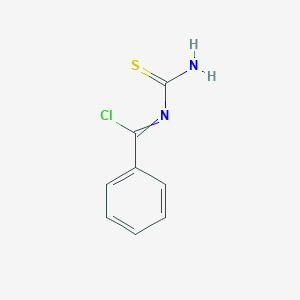
![4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzonitrile](/img/structure/B14263350.png)
